tert-Butyl 2-(pyridin-4-yl)acetate

Catalog No.
S729600
CAS No.
79757-20-3
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-(pyridin-4-yl)acetate

CAS Number

79757-20-3

Product Name

tert-Butyl 2-(pyridin-4-yl)acetate

IUPAC Name

tert-butyl 2-pyridin-4-ylacetate

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3

InChI Key

ODMCVWPUMALJPO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CC1=CC=NC=C1

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=NC=C1

tert-Butyl 2-(pyridin-4-yl)acetate is a heterocyclic building block valued in multi-step organic synthesis. It combines the versatile reactivity of the pyridylacetic acid scaffold with a tert-butyl ester functional group. This ester serves as a sterically bulky, non-nucleophilic protecting group for the carboxylic acid, characterized by its high stability under basic, oxidative, and reductive conditions, yet allowing for selective removal under mild acidic protocols. This specific combination of properties makes it a strategic choice for complex synthetic routes where precise control over functional group reactivity is required.

Substituting tert-Butyl 2-(pyridin-4-yl)acetate with seemingly similar analogs like the corresponding methyl or ethyl ester is often unviable due to profound differences in chemical stability and reactivity. While methyl and ethyl esters are susceptible to cleavage under basic conditions (saponification), the tert-butyl ester remains robust, allowing for the use of strong bases and nucleophiles elsewhere in the molecule. Conversely, the tert-butyl ester can be selectively deprotected under mild acidic conditions (e.g., trifluoroacetic acid) that leave other ester types intact. Using the parent acid, 2-(pyridin-4-yl)acetic acid, introduces a free carboxylic acid that requires an additional protection step and alters the compound's solubility profile in organic solvents, complicating process handling and reaction compatibility. Therefore, the selection of this specific tert-butyl ester is a deliberate process design choice to enable specific synthetic pathways, not a generic material preference.

Superior Metabolic Stability in Prodrug Design Compared to Methyl and Ethyl Esters

In a comparative study of ester-based prodrugs of 6-diazo-5-oxo-L-norleucine (DON), the tert-butyl ester derivative demonstrated significantly enhanced stability in gastrointestinal (GI) homogenate compared to its methyl and ethyl ester counterparts. While the methyl and ethyl ester prodrugs were found to be unstable, with less than 10% of the compound remaining after 1 hour, the tert-butyl ester was substantially more robust, with over 50% remaining after the same period. This highlights the critical role of the sterically hindered tert-butyl group in preventing enzymatic hydrolysis.

Evidence DimensionPercent remaining after 1 hour in GI homogenate
Target Compound Data>50% (for tert-butyl ester prodrug)
Comparator Or BaselineMethyl and Ethyl Ester Prodrugs: <10%
Quantified Difference>5-fold increase in stability at 1 hour
ConditionsIncubation in gastrointestinal (GI) homogenate for 1 hour.

For pharmaceutical development, selecting this tert-butyl ester can directly translate to improved metabolic stability and bioavailability for orally administered prodrug candidates.

Unique Process Chemistry: Direct Conversion to Acid Chlorides Under Conditions Where Other Esters are Unreactive

A key process differentiator for tert-butyl esters is their unique reactivity with thionyl chloride (SOCl2). Treatment of a tert-butyl ester with SOCl2 at room temperature provides the corresponding acid chloride in very good yields. In stark contrast, common analogs such as benzyl, methyl, ethyl, and isopropyl esters are reported to be 'essentially unreactive' under the same conditions. This allows for a streamlined, one-pot conversion of the tert-butyl ester directly to amides or other esters without needing to first perform a separate deprotection step to the carboxylic acid.

Evidence DimensionReactivity with SOCl2 at Room Temperature
Target Compound DataReacts to form acid chloride in very good yields
Comparator Or BaselineMethyl, Ethyl, Isopropyl Esters: Essentially unreactive
Quantified DifferenceQualitatively differential reactivity enabling a unique synthetic transformation.
ConditionsReaction with thionyl chloride (SOCl2) at room temperature.

This unique reactivity enables more efficient synthetic routes, saving steps, time, and materials compared to workflows starting with other common esters.

Orthogonal Stability Profile: Robustness to Basic and Nucleophilic Conditions vs. Selective Acid-Lability

The tert-butyl ester provides an orthogonal protecting group strategy compared to base-labile esters like methyl or ethyl. Due to steric hindrance, tert-butyl esters are stable to a wide range of basic and nucleophilic reagents, including organometallics (RLi, RMgX) and strong bases like lithium diisopropylamide (LDA), under which methyl or ethyl esters would undergo saponification or other side reactions. However, the tert-butyl group is readily cleaved under mild acidic conditions (e.g., 1:1 TFA/DCM for 1-2 hours at room temperature) that do not affect many other functional groups, including methyl and ethyl esters. This differential stability is fundamental to its selection in complex synthesis.

Evidence DimensionStability to Common Reagents
Target Compound DataStable to strong bases (e.g., LDA, t-BuOK), nucleophiles (e.g., RLi), and mild reducing agents (e.g., NaBH4). Labile to mild acid (e.g., TFA).
Comparator Or BaselineMethyl/Ethyl Esters: Labile to basic hydrolysis (saponification) and many nucleophiles. Stable to mild acid.
Quantified DifferenceOpposite stability profile with respect to acid/base cleavage, enabling orthogonal synthetic strategies.
ConditionsStandard synthetic reaction conditions.

This orthogonal stability allows chemists to perform base-mediated reactions on other parts of a molecule without destroying the ester, a critical advantage for process efficiency and yield.

Precursor for Orally-Administered Prodrugs Requiring Enhanced Gut Stability

This compound is the right choice when developing prodrugs of carboxylic acids intended for oral delivery. The tert-butyl ester's demonstrated resistance to hydrolysis in GI homogenates, compared to the rapid degradation of methyl and ethyl esters, makes it a superior promoiety for protecting the active drug during gastrointestinal transit and improving its metabolic profile.

Multi-step Synthesis Involving Base-Mediated C-C Bond Formation

In synthetic routes that require the use of strong, non-nucleophilic bases like LDA or NaHMDS for alpha-deprotonation and subsequent alkylation, this compound is a preferred starting material. Its stability to basic conditions prevents unwanted saponification that would occur with a methyl or ethyl 2-(pyridin-4-yl)acetate, thereby preserving the carboxylate functionality for a later-stage deprotection or transformation.

Streamlined Synthesis of Pyridin-4-ylacetamide and Ester Derivatives

When the desired final product is an amide or a different ester of 2-(pyridin-4-yl)acetic acid, this compound offers a more efficient workflow. It can be directly converted to the highly reactive acid chloride intermediate using reagents like thionyl chloride, which can then be coupled with a wide range of amines or alcohols in a one-pot fashion. This avoids the separate deprotection and activation steps required when starting from other esters.

XLogP3

1.3

Wikipedia

Tert-Butyl 2-(pyridin-4-yl)acetate

Dates

Last modified: 08-15-2023

Explore Compound Types